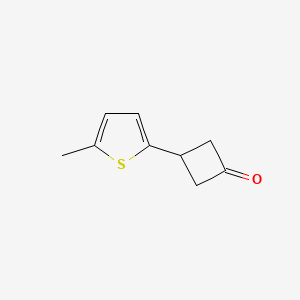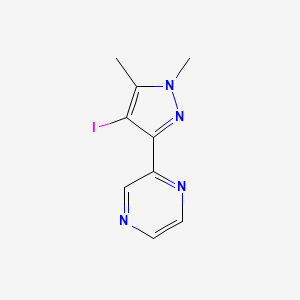
N-(2-Iodo-4-methoxyphenyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Iodo-4-methoxyphenyl)thietan-3-amine is a chemical compound that belongs to the class of thietane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodo-4-methoxyphenyl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a condensation reaction involving sulfur and an appropriate carbonyl compound.
Introduction of the Iodo and Methoxy Groups: The iodo and methoxy groups are introduced through electrophilic aromatic substitution reactions. The specific conditions for these reactions may vary, but they generally involve the use of iodine and methanol as reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodo-4-methoxyphenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.
Industry: The compound’s chemical properties may make it useful in industrial processes, such as catalysis or materials science.
Mechanism of Action
The mechanism of action of N-(2-Iodo-4-methoxyphenyl)thietan-3-amine involves its interaction with specific molecular targets. The iodo and methoxy groups may enhance its binding affinity to certain enzymes or receptors, while the thietane ring provides structural stability. The exact pathways involved would depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(2-Iodo-4-methoxyphenyl)thietan-3-amine: Unique due to the presence of both iodo and methoxy groups on the phenyl ring.
N-(2-Bromo-4-methoxyphenyl)thietan-3-amine: Similar structure but with a bromine atom instead of iodine.
N-(2-Chloro-4-methoxyphenyl)thietan-3-amine: Contains a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodo group, which can significantly influence its reactivity and binding properties. The combination of the iodo and methoxy groups on the phenyl ring, along with the thietane core, provides a distinct chemical profile that can be exploited for various applications.
Properties
Molecular Formula |
C10H12INOS |
|---|---|
Molecular Weight |
321.18 g/mol |
IUPAC Name |
N-(2-iodo-4-methoxyphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12INOS/c1-13-8-2-3-10(9(11)4-8)12-7-5-14-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
ALTIYCOEWUQYJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2CSC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



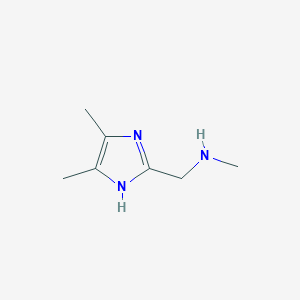
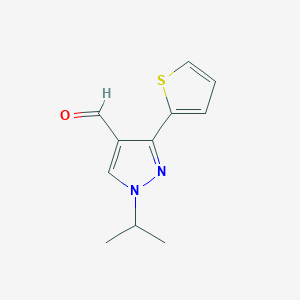
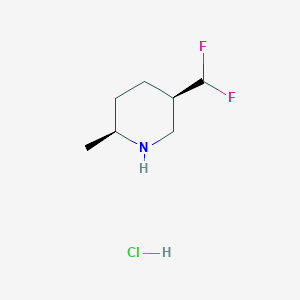

![2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol](/img/structure/B13326789.png)
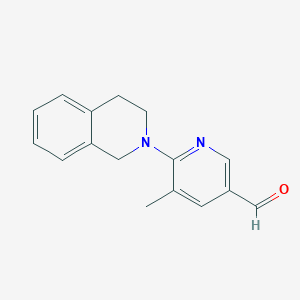
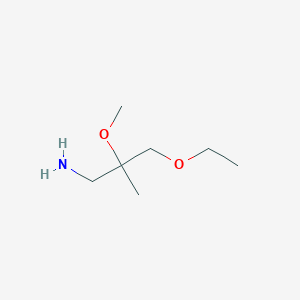
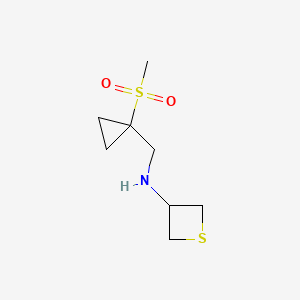

![6',7'-Dihydrospiro[cyclobutane-1,8'-pyrazolo[1,5-a]azepin]-4'(5'H)-one](/img/structure/B13326813.png)
